2-((5-(4-(2-methoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[[5-[4-(2-methoxyacetyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3S2/c1-25-11-15(24)21-7-9-22(10-8-21)16-19-20-17(27-16)26-12-14(23)18-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOZPTVYYAAJKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCN(CC1)C2=NN=C(S2)SCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate.
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them. This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders.
Biochemical Pathways
The compound affects the biochemical pathways associated with alpha1-adrenergic receptors. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine. They are also associated with numerous neurodegenerative and psychiatric conditions.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied. The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds. The compound displayed a high α1-AR affinity (Ki = 22 nM) and an acceptable pharmacokinetic profile.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with alpha1-adrenergic receptors. Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM. This interaction can lead to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate.
Biological Activity
The compound 2-((5-(4-(2-methoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide (CAS Number: 1105197-55-4) is a derivative of 1,3,4-thiadiazole, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 331.4 g/mol. The structure features a piperazine ring substituted with a methoxyacetyl group and a thiadiazole moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1105197-55-4 |
| Molecular Formula | C₁₁H₁₇N₅O₃S₂ |
| Molecular Weight | 331.4 g/mol |
Anticancer Activity
Research has indicated that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. Compounds in this class have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies have demonstrated that certain thiadiazole derivatives can target specific enzymes involved in cancer proliferation, such as thymidylate synthase and HDAC (histone deacetylase) .
Antimicrobial Activity
1,3,4-thiadiazoles have also demonstrated antimicrobial properties. The compound's structure allows for interaction with bacterial cell membranes or essential metabolic pathways. In vitro studies have shown that related compounds possess activity against both Gram-positive and Gram-negative bacteria .
Anticholinesterase Activity
A pivotal study highlighted the potential of thiadiazole derivatives in treating Alzheimer's disease by inhibiting acetylcholinesterase (AChE). The compound's ability to enhance cholinergic neurotransmission positions it as a potential candidate for further development as an anti-Alzheimer agent. In comparative studies, some derivatives exhibited lower IC50 values than the standard drug donepezil .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor for enzymes such as AChE and other kinases involved in cancer progression.
- Cell Cycle Regulation : It induces cell cycle arrest in cancer cells by modulating key regulatory proteins.
- Apoptosis Induction : The compound promotes programmed cell death in tumor cells through mitochondrial pathways.
Case Studies
Several studies have explored the efficacy of thiadiazole derivatives in various biological contexts:
- Alzheimer's Disease Model : A study evaluated several thiadiazole derivatives for their AChE inhibition capacity. Among them, the tested compounds showed promising results with IC50 values in the nanomolar range .
- Anticancer Screening : In a screening of multiple thiadiazole derivatives against different cancer cell lines (e.g., breast and colon cancer), compounds similar to the target showed significant cytotoxicity with IC50 values lower than those of established chemotherapeutics .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Thiadiazole-Piperazine Derivatives
Key Observations :
- Piperazine Modifications : The target compound’s 2-methoxyacetyl group differs from electron-rich (e.g., 3,4-dimethoxyphenylacetyl in ) or electron-deficient (e.g., 5-nitrofuran-2-carbonyl in ) substituents. These variations influence lipophilicity and binding interactions. For instance, the nitro group in may enhance electrophilic reactivity, while the methoxyacetyl group in the target compound could improve solubility .
- Thiadiazole Substituents : The thio-N-phenylacetamide group in the target compound contrasts with simpler acetamide moieties in analogs like and . The phenyl group may contribute to π-π stacking interactions in biological targets, as seen in N-phenylacetamide derivatives with anticancer activity .
Table 2: Physicochemical Data for Selected Compounds
Analysis :
- The target compound’s synthetic route likely parallels methods described in , involving nucleophilic substitution between a 2-chloroacetamide intermediate and substituted piperazines. However, yields and melting points are absent in the evidence.
- Analogs like 5j and 5k exhibit moderate-to-high yields (72–88%) and distinct melting points correlated with crystallinity, influenced by substituent bulk and polarity .
Preparation Methods
Piperazine Protection and Acylation
- N-Boc Protection : Treat piperazine (1.0 equiv) with di-tert-butyl dicarbonate (1.1 equiv) in THF/H2O (4:1) at 0°C (86% yield)
- Methoxyacetylation : React Boc-piperazine with methoxyacetyl chloride (1.05 equiv) using Hunig's base (2.0 equiv) in anhydrous DCM
- Critical parameter: Maintain temperature <10°C to prevent O→N acyl migration
- Deprotection : Remove Boc group with TFA/DCM (1:1 v/v) at room temperature (94% yield over two steps)
Spectroscopic Validation :
- ¹H NMR (400 MHz, CDCl₃): δ 3.72 (s, 3H, OCH₃), 3.58–3.61 (m, 4H, piperazine), 2.90–2.93 (m, 4H, piperazine), 4.12 (s, 2H, COCH₂O)
Thiadiazole-Piperazine Coupling
Installation of the piperazine moiety onto the thiadiazole core employs nucleophilic aromatic substitution:
- Activation : Treat 5-amino-1,3,4-thiadiazole-2-thiol (1.0 equiv) with NBS (1.05 equiv) in acetonitrile at reflux
- Coupling : Add functionalized piperazine (1.1 equiv) and Et₃N (2.0 equiv), irradiate with microwave (150°C, 300 W, 15 min)
- Workup : Partition between ethyl acetate and brine, dry over Na₂SO₄, concentrate in vacuo
Yield Optimization Data :
- Conventional heating (80°C, 12 h): 63% yield
- Microwave-assisted: 88% yield, >99% conversion by LC-MS
Thioether Formation with N-Phenylacetamide
The critical C–S bond formation employs S-alkylation methodology refined in recent studies:
Bromoacetamide Synthesis
Ultrasound-Assisted S-Alkylation
- Base Activation : Suspend thiadiazole-piperazine intermediate (1.0 equiv) and LiH (2.0 equiv) in anhydrous DMF under N₂
- Alkylation : Add bromo-N-phenylacetamide (1.05 equiv), irradiate with ultrasound (40 kHz, 300 W, 50°C, 1 h)
- Purification : Recrystallize from ethanol/water (3:1 v/v)
Comparative Reaction Data :
| Condition | Time | Yield (%) | Purity (%) |
|---|---|---|---|
| Thermal (80°C) | 8 h | 71 | 97.2 |
| Ultrasound | 1 h | 93 | 99.5 |
Analytical Characterization and Validation
Final compound identity is confirmed through multimodal analysis:
High-Resolution Mass Spectrometry :
- Observed [M+H]⁺: 494.1521 (Calculated: 494.1518)
Multinuclear NMR :
HPLC Purity :
- Method: C18 column, 70:30 MeOH/H₂O, 1.0 mL/min, λ = 254 nm
- Retention time: 6.72 min, Purity: 99.8%
Industrial-Scale Considerations
For technology transfer, critical parameters include:
Process Safety :
- Exothermic risk during S-alkylation requires jacketed reactor with ΔT <5°C/min
- LiH quenching protocol with degassed IPA/water (1:1)
Green Chemistry Metrics :
- E-factor: 18.7 (bench) → 6.2 (optimized) through solvent recycling
- PMI: 32.1 kg/kg → 11.4 kg/kg via catalytic system reuse
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
